molecular formula C21H28N4O2 B5045825 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine

Cat. No.: B5045825
M. Wt: 368.5 g/mol
InChI Key: BSKFWHIZZBAWTM-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine” is a complex organic molecule that contains several functional groups, including an acetyl group, a piperazine ring, a pyridine ring, and an ethoxybenzyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst or under specific conditions . For example, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the pyridine ring suggests that the compound may have a rigid, cyclic structure. The acetyl and ethoxybenzyl groups are likely to be attached to the nitrogen atoms in the piperazine ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the piperazine ring could participate in reactions typical of secondary amines .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Piperazine derivatives are known to have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects .

Properties

IUPAC Name

1-[4-[3-[[(2-ethoxyphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-27-20-9-5-4-7-18(20)15-22-16-19-8-6-10-23-21(19)25-13-11-24(12-14-25)17(2)26/h4-10,22H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFWHIZZBAWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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